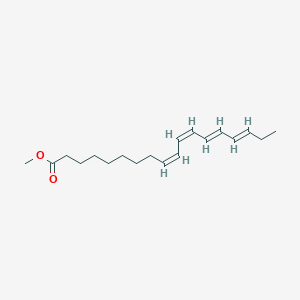

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester

描述

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester, also known as cis-parinaric acid methyl ester, is a polyunsaturated fatty acid ester. It is characterized by its unique configuration of double bonds, which are arranged in a cis-trans-trans-cis pattern. This compound is notable for its fluorescent properties, making it a valuable tool in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester typically involves the esterification of cis-parinaric acid. The process begins with the extraction of cis-parinaric acid from natural sources, such as tung oil. The acid is then subjected to esterification using methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The extraction of cis-parinaric acid is optimized for higher yields, and the esterification process is conducted in large reactors. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the purity and quality of the final product.

化学反应分析

Types of Reactions

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form peroxides and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of the compound can lead to the formation of saturated fatty acid esters. Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and ozone are commonly used oxidizing agents. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Catalytic hydrogenation is performed using palladium or platinum catalysts in the presence of hydrogen gas. The reaction is conducted under high pressure and moderate temperatures.

Substitution: Nucleophilic substitution reactions are carried out using various nucleophiles, such as amines and alcohols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Peroxides, epoxides, and hydroxylated derivatives.

Reduction: Saturated fatty acid esters.

Substitution: Various substituted esters and amides.

科学研究应用

Biochemical Applications

1. Antioxidant Properties:

Cis-parinaric acid methyl ester exhibits significant antioxidant activity due to its polyunsaturation. Studies have shown that it can scavenge free radicals effectively, making it a candidate for formulations aimed at reducing oxidative stress in biological systems .

2. Lipid Metabolism Research:

This compound is utilized in research focusing on lipid metabolism and fatty acid profiles in various organisms. Its unique structure allows researchers to study the effects of different configurations of unsaturated fatty acids on metabolic pathways .

3. Cell Membrane Studies:

Cis-parinaric acid methyl ester is used as a model compound to investigate the properties of cell membranes. Its incorporation into lipid bilayers helps in understanding membrane fluidity and permeability under varying conditions .

Nutritional Applications

1. Dietary Supplements:

Due to its beneficial effects on heart health and anti-inflammatory properties, cis-parinaric acid methyl ester is being explored as an ingredient in dietary supplements aimed at improving cardiovascular health and reducing inflammation .

2. Functional Foods:

Research indicates that incorporating this compound into functional foods can enhance their health benefits, particularly in products targeting metabolic syndrome and obesity management .

Pharmaceutical Applications

1. Drug Delivery Systems:

Cis-parinaric acid methyl ester has potential applications in drug delivery systems due to its ability to form liposomes and micelles, which can encapsulate hydrophobic drugs and improve their bioavailability .

2. Anti-inflammatory Drugs:

The compound's anti-inflammatory properties are being investigated for use in developing new anti-inflammatory medications, particularly those targeting chronic inflammatory diseases such as arthritis .

Material Science Applications

1. Biodegradable Polymers:

Research is being conducted on the use of cis-parinaric acid methyl ester in creating biodegradable polymers. Its incorporation into polymer matrices could enhance the flexibility and degradation rates of bioplastics .

2. Coatings and Adhesives:

The unique properties of this fatty acid methyl ester make it suitable for formulations used in coatings and adhesives that require flexibility and durability while being environmentally friendly .

Case Studies

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry demonstrated that cis-parinaric acid methyl ester significantly reduced lipid peroxidation in rat liver cells when administered alongside a high-fat diet, indicating its potential as a dietary antioxidant .

Case Study 2: Lipid Metabolism Impact

Research conducted at a prominent university explored the effects of cis-parinaric acid methyl ester on lipid profiles in mice. The results indicated a favorable shift towards higher levels of omega-3 fatty acids, suggesting its role in modulating lipid metabolism positively .

作用机制

The mechanism of action of 9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester involves its incorporation into lipid membranes. The compound’s fluorescent properties allow it to act as a reporter molecule, providing insights into the organization and dynamics of lipid bilayers. It interacts with lipid molecules, influencing membrane fluidity and phase behavior. The compound’s ability to undergo oxidation also makes it a valuable tool for studying oxidative processes in biological systems.

相似化合物的比较

Similar Compounds

α-Linolenic acid: Another polyunsaturated fatty acid with three cis double bonds. It is found in many cooking oils and has significant biological importance.

γ-Linolenic acid: Found in evening primrose oil, it has three cis double bonds and is used in various therapeutic applications.

Punicic acid: Found in pomegranate seed oil, it has a similar structure but different double bond configuration.

Uniqueness

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester is unique due to its specific double bond configuration and fluorescent properties. Unlike other polyunsaturated fatty acids, its cis-trans-trans-cis arrangement allows it to serve as a highly sensitive fluorescent probe, making it invaluable in membrane studies and oxidative stress research.

生物活性

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester, commonly known as cis-Parinaric acid methyl ester (C18:4), is a polyunsaturated fatty acid methyl ester with significant biological activities. This compound is notable for its unique structure that includes multiple double bonds in specific configurations, which contribute to its reactivity and interactions in biological systems. This article explores its biological activity through various studies and findings.

- Molecular Formula : C19H30O2

- Molecular Weight : 290.440 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 395.1 ± 21.0 °C at 760 mmHg

- LogP : 6.61 (indicating high lipophilicity)

The structure of cis-Parinaric acid methyl ester is characterized by four double bonds located at the 9th, 11th, 13th, and 15th carbon positions in the fatty acid chain, contributing to its unique properties and biological functions .

Antioxidant Properties

Cis-Parinaric acid methyl ester exhibits potent antioxidant activities. Studies have shown that it can scavenge free radicals effectively due to its polyunsaturated structure. This property is crucial for protecting cellular components from oxidative damage.

- Case Study : A study conducted on the effects of various fatty acids on oxidative stress indicated that cis-Parinaric acid methyl ester significantly reduced lipid peroxidation in cell cultures exposed to oxidative agents .

Anti-inflammatory Effects

Research has demonstrated that cis-Parinaric acid methyl ester can modulate inflammatory responses. It affects the expression of pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in inflammatory diseases.

- Research Findings : In vitro studies revealed that treatment with cis-Parinaric acid methyl ester decreased the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharides (LPS) .

Neuroprotective Effects

The neuroprotective potential of cis-Parinaric acid methyl ester has been explored in various models of neurodegeneration. Its ability to reduce apoptosis in neuronal cells has been linked to its antioxidant properties.

- Case Study : In a model of Alzheimer's disease, cis-Parinaric acid methyl ester administration resulted in decreased levels of amyloid-beta plaques and improved cognitive function in treated animals .

The biological activities of cis-Parinaric acid methyl ester can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of multiple double bonds allows for effective electron donation to free radicals.

- Modulation of Signaling Pathways : It influences pathways related to inflammation and cell survival, such as NF-kB and MAPK pathways.

- Interaction with Membrane Lipids : Its incorporation into cell membranes can alter fluidity and receptor function, impacting various cellular processes.

Comparative Analysis with Other Fatty Acids

| Property | Cis-Parinaric Acid Methyl Ester | Linoleic Acid (C18:2) | Alpha-Linolenic Acid (C18:3) |

|---|---|---|---|

| Antioxidant Activity | High | Moderate | High |

| Anti-inflammatory Activity | Significant | Moderate | Low |

| Neuroprotective Potential | Strong | Moderate | Moderate |

| Lipophilicity | High | Medium | Medium |

属性

IUPAC Name |

methyl (9Z,11Z,13E,15E)-octadeca-9,11,13,15-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3/b5-4+,7-6+,9-8-,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSZZTLGHRSLOI-DFJBQONRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=C\C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26474-40-8 | |

| Record name | cis-Parinaric acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026474408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。